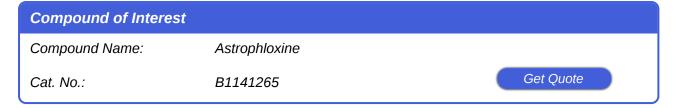


Astrophloxine: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrophloxine, also known by its systematic IUPAC name (2Z)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide, is a symmetrical cyanine dye.[1] Such dyes are of significant interest in various scientific domains due to their distinct fluorescent properties. This document provides a comprehensive overview of the chemical structure and a detailed multi-step synthesis of **Astrophloxine**, intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Properties

Astrophloxine is a cationic trimethine cyanine dye characterized by two indolenine heterocyclic moieties linked by a three-carbon polymethine bridge. The positive charge is delocalized across the conjugated system. The iodide ion serves as the counter-ion.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of **Astrophloxine**.



Property	Value	Reference
Molecular Formula	C27H33IN2	[1]
Molecular Weight	512.48 g/mol	[2]
CAS Number	14696-39-0	[2]
Appearance	Red to dark red to dark purple powder/crystal	
Purity	≥98%	[2]

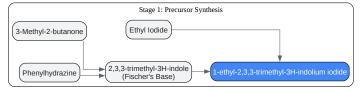
Note: Detailed NMR and fluorescence data are not readily available in the public domain and would typically be determined experimentally upon synthesis.

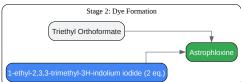
Synthesis of Astrophloxine

The synthesis of **Astrophloxine** is a multi-step process that can be broadly divided into two key stages:

- Synthesis of the Heterocyclic Precursor: Preparation of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide.
- Formation of the Cyanine Dye: Condensation of the precursor to form the final Astrophloxine molecule.

Logical Synthesis Workflow







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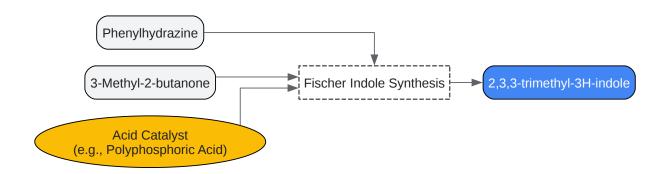
Caption: Overall synthetic workflow for **Astrophloxine**.

Experimental Protocols Stage 1: Synthesis of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide

This stage involves two primary reactions: the Fischer indole synthesis to produce 2,3,3-trimethyl-3H-indole (Fischer's base), followed by the ethylation of this intermediate.

1.1 Synthesis of 2,3,3-trimethyl-3H-indole (Fischer's Base)

The synthesis of Fischer's base is achieved through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with 3-methyl-2-butanone in the presence of an acid catalyst.



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Caption: Fischer Indole Synthesis of the core indole structure.

Experimental Protocol:

 Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine and 3-methyl-2-butanone in equimolar amounts.



- Catalyst Addition: Slowly add an acid catalyst, such as polyphosphoric acid or zinc chloride, to the mixture with stirring.
- Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
- Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate) to a pH of approximately 8. Extract the product with an organic solvent such as methylene chloride.
- Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
- 1.2 Synthesis of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide

This step involves the quaternization of the nitrogen atom in Fischer's base through an SN2 reaction with ethyl iodide.

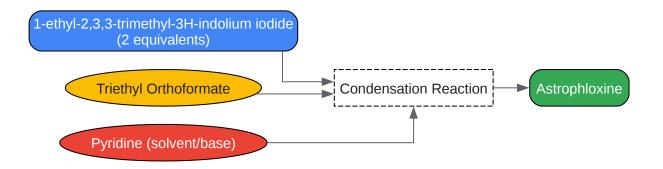
Experimental Protocol:

- Reaction Setup: Dissolve 2,3,3-trimethyl-3H-indole in a suitable solvent like acetonitrile in a round-bottom flask.
- Reagent Addition: Add an excess of ethyl iodide to the solution.
- Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
- Isolation of Product: The product, 1-ethyl-2,3,3-trimethyl-3H-indolium iodide, will often precipitate out of the solution as a solid. The solid can be collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials, and dried.

Stage 2: Synthesis of Astrophloxine



The final step in the synthesis is the condensation of two equivalents of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide with a three-carbon bridging agent. Triethyl orthoformate is a commonly used reagent for this transformation, which upon reaction, forms the central methine group of the trimethine chain.



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Caption: Final condensation step to form **Astrophloxine**.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask, dissolve 1-ethyl-2,3,3-trimethyl-3H-indolium iodide
 in a high-boiling point solvent that also acts as a base, such as pyridine.
- Reagent Addition: Add triethyl orthoformate to the solution. Typically, a slight excess of the indolium salt is used relative to the orthoformate.
- Heating: Heat the reaction mixture to reflux for a specified period. The formation of the intensely colored dye can be visually monitored.
- Product Isolation and Purification: Upon completion of the reaction, cool the mixture. The
 product may precipitate upon cooling or by the addition of a non-polar solvent. The crude
 Astrophloxine can be collected by filtration and purified by recrystallization from a suitable
 solvent system, such as ethanol or a mixture of ethanol and water, to yield the final product
 as a crystalline solid.

Conclusion



This technical guide outlines the chemical structure and a reliable synthetic pathway for **Astrophloxine**. The synthesis is based on well-established chemical principles, including the Fischer indole synthesis and the condensation reactions characteristic of cyanine dye formation. The provided experimental protocols offer a foundational methodology for the laboratory-scale preparation of this fluorescent compound, which can be a valuable tool for researchers in various scientific disciplines. Further experimental work would be required to obtain detailed analytical data and to optimize reaction yields.

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